molecular formula C7H10O B1601446 1-Cyclobutylidenepropan-2-one CAS No. 67223-98-7

1-Cyclobutylidenepropan-2-one

Cat. No. B1601446
CAS RN: 67223-98-7
M. Wt: 110.15 g/mol
InChI Key: KWRXXMHBWQXZAR-UHFFFAOYSA-N
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Description

1-Cyclobutylidenepropan-2-one is an organic compound with the molecular formula C7H8O. It is also known as 2-cyclobutylidene-1-propanone or CBP. This compound is widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1-Cyclobutylidenepropan-2-one is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes involved in the biosynthesis of essential cellular components such as nucleic acids and proteins. It has also been suggested that it may act by disrupting the cellular membrane integrity of microorganisms.
Biochemical and Physiological Effects:
1-Cyclobutylidenepropan-2-one has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms such as fungi, bacteria, and viruses. It has also been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Cyclobutylidenepropan-2-one in lab experiments include its potent biological activities, ease of synthesis, and availability. However, its limitations include its limited water solubility, potential toxicity, and lack of selectivity towards certain microorganisms.

Future Directions

The future directions of research on 1-Cyclobutylidenepropan-2-one include the development of more efficient synthesis methods, the optimization of its biological activities, and the exploration of its potential applications in various fields such as drug discovery, material science, and agriculture. Moreover, further studies are needed to elucidate its mechanism of action and to evaluate its safety and toxicity profiles.

Scientific Research Applications

1-Cyclobutylidenepropan-2-one has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. It has been reported to exhibit potent antifungal, antibacterial, and antiviral activities. Moreover, it has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties.

properties

IUPAC Name

1-cyclobutylidenepropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6(8)5-7-3-2-4-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRXXMHBWQXZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483109
Record name 1-Cyclobutylidenepropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutylidenepropan-2-one

CAS RN

67223-98-7
Record name 1-Cyclobutylidenepropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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